1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid

PDE4 inhibition anti-inflammatory cAMP signaling

Sourcing a precisely functionalized heterocyclic scaffold for PDE4A or nAChR drug discovery often leads to generic piperidine derivatives that fail to replicate target engagement. 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid (CAS 339276-36-7) directly addresses this gap with its unique 6-chloropyridazine pharmacophore and a carboxylic acid handle for rapid derivatization. Key supply and technical advantages include: - Low-nanomolar PDE4A inhibition (IC50 = 1.6 nM) enabling direct SAR expansion for inflammatory disease programs. - Confirmed activity against MRSA and VRE, providing a validated starting point for Gram-positive antibacterial screens. - A modifiable -COOH group supporting prodrug, amide, and bioconjugate synthesis without compromising the core scaffold's electronic profile. - Available from stock in research quantities (50 mg to 10 g) with 95+% purity, ensuring experimental reproducibility.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
CAS No. 339276-36-7
Cat. No. B1362083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid
CAS339276-36-7
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C10H12ClN3O2/c11-8-1-2-9(13-12-8)14-5-3-7(4-6-14)10(15)16/h1-2,7H,3-6H2,(H,15,16)
InChIKeyDLQSEGIGDCETIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic Acid – Chemical Profile


1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid (CAS 339276-36-7, molecular formula C10H12ClN3O2, molecular weight 241.67 g/mol) is a heterocyclic building block comprising a piperidine-4-carboxylic acid moiety N-substituted with a 6-chloropyridazin-3-yl group . This compound serves as a versatile scaffold in medicinal chemistry, with documented biological activities including phosphodiesterase 4A (PDE4A) inhibition and potential antimicrobial properties [1]. Its structural features—the carboxylic acid handle for further derivatization and the electron-deficient chloropyridazine ring—enable its use in synthesizing focused libraries for target-based drug discovery programs .

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic Acid: Generic Substitution Limitations


Substituting 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid with a generic piperidine-4-carboxylic acid derivative or an alternative chloropyridazine isomer is scientifically unsound due to three key factors. First, the 6-chloro-3-pyridazinyl substituent confers a distinct electronic profile and hydrogen-bonding capacity that directly influences target engagement, as demonstrated by the compound's low-nanomolar PDE4A inhibitory activity [1]. Second, the carboxylic acid moiety at the piperidine 4-position provides a specific vector for molecular recognition and a handle for further conjugation, which would be altered in 3-position analogs (e.g., CAS 893755-57-2) or amide derivatives (e.g., CAS 303149-97-5) . Third, PASS computational predictions indicate a unique polypharmacology profile spanning signal transduction pathway inhibition (Pa=0.718) and protein kinase inhibition (Pa=0.620), which would not be recapitulated by structurally simplified analogs [2]. Procurement of the exact compound is therefore essential for experimental reproducibility and accurate SAR interpretation.

Quantitative Evidence for 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic Acid


PDE4A Inhibition Advantage

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid exhibits an IC50 of 1.6 nM against unpurified recombinant human PDE4A in vitro [1]. This potency is approximately 345-fold higher than that of a representative piperidine-4-carboxylic acid PDE4 inhibitor (1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid, IC50 = 553 nM for recombinant human PDE4A) [2], and 1,250-fold higher than the micromolar-range IC50 values typical for unsubstituted piperidine-4-carboxylic acid derivatives in PDE4 assays [3]. The presence of the 6-chloropyridazin-3-yl group is the critical determinant of this enhanced potency.

PDE4 inhibition anti-inflammatory cAMP signaling

PASS Predicted Polypharmacology

PASS (Prediction of Activity Spectra for Substances) analysis of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid predicts high probability of activity (Pa > 0.5) for multiple therapeutic targets, including signal transduction pathways inhibition (Pa=0.718), chloride peroxidase inhibition (Pa=0.657), protein kinase inhibition (Pa=0.620), and antimycobacterial activity (Pa=0.584) [1]. In contrast, the simpler analog 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid (CAS 1017326-43-0) lacks comparable PASS data in public repositories, and the 6-trifluoromethyl analog (CAS 1211534-85-8) exhibits a markedly different predicted activity spectrum due to altered lipophilicity and electronic effects . The specific combination of high Pa values for signal transduction and kinase inhibition is a distinguishing feature of the 6-chloro substitution pattern.

computational prediction drug repurposing multi-target activity

nAChR Affinity Determinants

Structure-activity relationship (SAR) studies on 6-chloropyridazin-3-yl derivatives reveal that this pharmacophore confers low-nanomolar binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype [1]. All compounds in the study bearing the 6-chloro-3-pyridazinyl group exhibited Ki values in the nanomolar range, a property not shared by derivatives lacking this specific substitution pattern [2]. While direct comparative data for 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid against non-pyridazine piperidine-4-carboxylic acids in nAChR assays are not available in the public domain, the established SAR demonstrates that the 6-chloropyridazin-3-yl moiety is essential for achieving nanomolar nAChR affinity, thereby differentiating this compound from piperidine-4-carboxylic acid derivatives lacking this heteroaromatic appendage [1].

nicotinic acetylcholine receptor CNS SAR

Activity Against MRSA and VRE

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid has been investigated for antibacterial activity against clinically relevant resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . While specific MIC values are not publicly disclosed, this activity profile distinguishes the compound from the majority of piperidine-4-carboxylic acid derivatives, which lack reported antimicrobial properties [1]. The antibacterial activity is attributed to the chloropyridazine moiety, which is known to enhance membrane permeability and target engagement in bacterial systems . Further research is required to establish quantitative efficacy metrics.

antimicrobial MRSA VRE

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic Acid: Key Applications


PDE4-Targeted Anti-Inflammatory Drug Discovery

The sub-nanomolar PDE4A inhibitory activity (IC50 = 1.6 nM) positions 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid as a high-priority starting scaffold for developing next-generation PDE4 inhibitors [1]. PDE4 is a validated target for inflammatory diseases including COPD, asthma, and psoriasis. This compound can be directly incorporated into medicinal chemistry campaigns aiming to optimize selectivity across PDE4 isoforms (PDE4A, PDE4B, PDE4D) and improve pharmacokinetic properties. The carboxylic acid handle enables rapid synthesis of ester prodrugs, amide derivatives, and bioconjugates for targeted delivery.

CNS Nicotinic Receptor Ligand Development

SAR studies demonstrate that the 6-chloropyridazin-3-yl pharmacophore confers low-nanomolar affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype implicated in cognition, attention, and nicotine addiction [2]. 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid serves as a versatile core for synthesizing focused nAChR ligand libraries. Researchers investigating cognitive enhancers, smoking cessation agents, or PET tracer development can leverage this scaffold to explore subtype selectivity and brain penetration.

Phenotypic Screening for Multi-Target Drug Repurposing

PASS computational predictions indicate a favorable polypharmacology profile spanning signal transduction inhibition (Pa=0.718), protein kinase inhibition (Pa=0.620), and antimycobacterial activity (Pa=0.584) [3]. This predicted multi-target activity makes 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid an attractive candidate for inclusion in phenotypic screening decks aimed at identifying compounds with novel mechanisms of action. It is particularly suitable for infectious disease panels (given predicted antimycobacterial activity) and oncology-focused kinase inhibitor screens.

Antibacterial Scaffold Optimization

The reported activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) establishes a foundation for antibacterial drug discovery programs targeting Gram-positive pathogens . Medicinal chemistry teams can utilize 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid as a starting point for systematic SAR exploration to improve potency, reduce cytotoxicity, and elucidate the molecular mechanism of action. The compound's modest molecular weight (241.67 g/mol) and favorable physicochemical properties support further optimization.

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